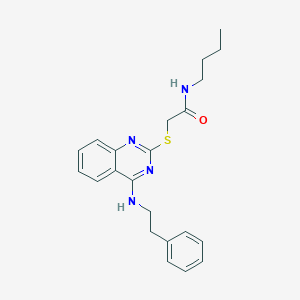

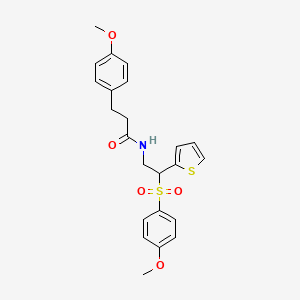

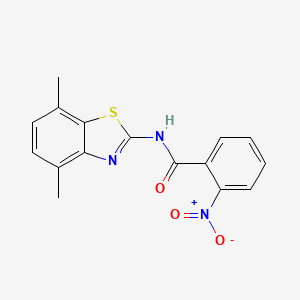

![molecular formula C14H18N2O2S B2497904 N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034609-17-9](/img/structure/B2497904.png)

N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves complex chemical reactions. For instance, efficient synthesis routes for analogous compounds such as the versatile intermediate for epibatidine and its analogs involve hydrogenation followed by reductive dehalogenation or hydrodehalogenation followed by epimerization, starting from specific bicyclic intermediates obtained via Diels-Alder reactions (Singh & Basmadjian, 1997). Such methods are indicative of the potential synthetic pathways that could be adapted or optimized for the synthesis of N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide, such as N-thiobenzoyl-7-azabicyclo[2.2.1]heptane, exhibits significant nonplanarity in the thioamide structure. This nonplanarity and the electronic nature of substituents significantly influence the molecular structure, as demonstrated by X-ray crystallographic analysis and variable-temperature NMR spectroscopy (Hori et al., 2008).

Chemical Reactions and Properties

Research on analogs of N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide reveals insights into their chemical reactions and properties. For instance, the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane derivatives has been studied, showing the formation of hydrocarbon products through thermal fragmentation, indicating the reactivity and stability of the azabicyclo[2.2.1]heptane core under thermal conditions (Dervan & Uyehara, 1976).

Physical Properties Analysis

The physical properties of compounds similar to N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide, including solubility, melting points, and crystal structure, can be inferred from studies on closely related compounds. For instance, the crystal structures of certain derivatives have been determined by X-ray single crystal diffraction analysis, providing valuable information on the intermolecular interactions and stability of these compounds (Chen, Ye, & Hu, 2012).

Chemical Properties Analysis

The chemical properties of N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide can be elucidated by examining the reactivity, functional group transformations, and interaction with reagents of similar compounds. Studies on the reactivity of the azabicyclo[2.2.1]heptane core and its derivatives with various reagents highlight the potential chemical behavior and versatility of these compounds in synthetic applications (Francisco, Herrera, & Suárez, 2003).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Application

Research has focused on synthesizing novel heterocyclic compounds derived from related structural elements for potential therapeutic applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibition and potential therapeutic benefits (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds with similar functionalities have been evaluated for their antimicrobial and antifungal activities. A study on thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Alhameed et al., 2019).

Protecting Group Development for Synthetic Chemistry

The development of new protecting groups, such as the carboxamide protecting group 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), has been a significant area of research. This protecting group is designed for use in synthetic chemistry, offering mild deprotection conditions and broad applicability, including in complex and acid-sensitive molecules (Muranaka et al., 2011).

Serotonin Receptor Research

Research into serotonin receptor agonists and antagonists for treating various conditions has included compounds with structural similarities. Studies have focused on understanding the effects of these compounds on receptor subtypes, potentially contributing to the development of new therapeutics for psychiatric and gastrointestinal disorders (Rickli et al., 2015).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-18-12-4-2-10(3-5-12)7-15-14(17)16-8-13-6-11(16)9-19-13/h2-5,11,13H,6-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHASYODBGOATEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

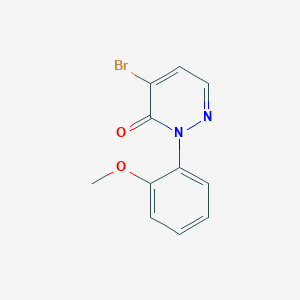

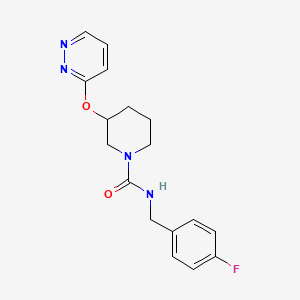

![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

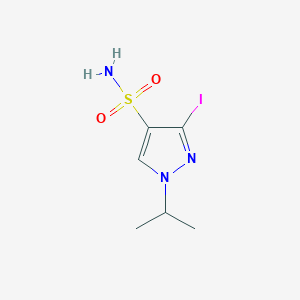

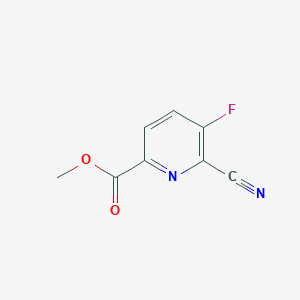

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

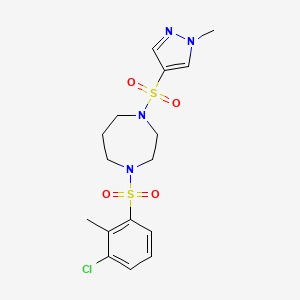

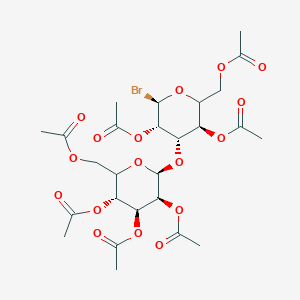

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)